Absolute Stereochemistry: Quantified Optical Rotation Opposite to L-Enantiomer
The target compound (R)-Di-tert-butyl 2-aminosuccinate hydrochloride is the D-enantiomer of aspartic acid di-tert-butyl ester. Its optical rotation is directly opposite that of the L-enantiomer, (S)-Di-tert-butyl 2-aminosuccinate hydrochloride (CAS 1791-13-5). While the specific rotation for the (R)-enantiomer is not reported in the available literature, the (S)-enantiomer has a measured specific rotation of +10 ± 2° (c=2, in ethanol) . By established stereochemical principles, the (R)-enantiomer exhibits a specific rotation of approximately -10° under identical conditions, providing a clear, quantifiable chiral signature [1].
| Evidence Dimension | Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | ≈ -10° (c=2, EtOH) [Inferred] |
| Comparator Or Baseline | (S)-Di-tert-butyl 2-aminosuccinate hydrochloride (L-enantiomer, CAS 1791-13-5): +10 ± 2° (c=2, EtOH) |
| Quantified Difference | Approximately 20° difference; opposite sign |
| Conditions | Polarimetry, c=2 g/100 mL in ethanol, 20°C |
Why This Matters
This opposite optical rotation confirms the (R)-configuration and is essential for quality control and for applications requiring a specific stereochemical outcome (e.g., synthesis of D-amino acid peptides).
- [1] ChemicalBook. L-Aspartic acid di-tert-butyl ester hydrochloride. CAS 1791-13-5. ChemicalBook. View Source
